BIFENTHRIN

Description

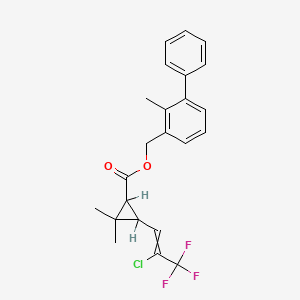

Structure

3D Structure

Properties

Key on ui mechanism of action |

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5; (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity. Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity. Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II. ... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved. For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page. |

|---|---|

Molecular Formula |

C23H22ClF3O2 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

(2-methyl-3-phenylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3 |

InChI Key |

OMFRMAHOUUJSGP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Color/Form |

Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |

density |

Density: 1.2 g/cu m at 125 °C |

flash_point |

165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |

melting_point |

69 °C 156.2 °F |

physical_description |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |

solubility |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |

vapor_pressure |

0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |

Origin of Product |

United States |

Research Trajectories and Theoretical Frameworks of Bifenthrin

Evolutionary Context of Bifenthrin (B131952) within Pyrethroid Chemistry Research

The research into pyrethroid chemistry began with the isolation and structural elucidation of natural pyrethrins (B594832) from Tanacetum cinerariaefolium flowers in the early 20th century. wikipedia.orgnih.govresearchgate.net These natural compounds exhibited potent insecticidal activity with relatively low mammalian toxicity and rapid biodegradation. wikipedia.org However, their instability in sunlight limited their use, particularly in agricultural settings. wikipedia.orgnih.gov

This limitation spurred research into synthesizing analogues with enhanced stability and efficacy, leading to the development of synthetic pyrethroids. wikipedia.orgmdpi.cominchem.org Early synthetic pyrethroids, developed in the 1960s, such as allethrin, tetramethrin, and resmethrin, were more active than natural pyrethrins but still suffered from photolability. wikipedia.orgnih.govmdpi.cominchem.org

A significant advancement came in the 1970s with the discovery of more photostable compounds, including permethrin, cypermethrin (B145020), and deltamethrin. wikipedia.orgmdpi.com These compounds often incorporated structural modifications in both the acid and alcohol moieties of the ester linkage characteristic of pyrethroids. mdpi.com Pyrethroids are broadly classified into Type I and Type II based on the absence or presence of an alpha-cyano group on the phenoxybenzyl moiety, respectively. wikipedia.orginchem.orgorst.edu Type I pyrethroids, like permethrin, lack this group, while Type II pyrethroids, such as cypermethrin and deltamethrin, possess it. wikipedia.orginchem.orgorst.edu This structural difference influences their interaction with voltage-gated sodium channels in insects. wikipedia.orgorst.edu

This compound, developed later and first approved for use in the UK in 1988 and registered in the US in 1985, is a synthetic pyrethroid that falls into the Type I category as it lacks the alpha-cyano group. inchem.orgorst.edunepc.gov.au Its structure is similar to other pyrethroids like cypermethrin, tetramethrin, and permethrin, but it is noted for greater photostability and insecticidal activity compared to some earlier analogues. nepc.gov.au this compound is a chiral molecule, and commercial formulations typically contain a high percentage of the cis isomers. fao.orginchem.orgherts.ac.ukmade-in-china.com Specifically, it is a mixture of E and Z isomers with a high Z isomer content, and cis and trans isomers with a high cis isomer content. fao.orgherts.ac.uk

Academic Perspectives on this compound in Contemporary Pest Management Science

Academic research on this compound in contemporary pest management science focuses on its efficacy against a wide range of pests, its mode of action, environmental fate from a research standpoint, and the development of resistance. This compound is effective against a broad spectrum of insects and mites, including Coleoptera, Diptera, Heteroptera, Homoptera, Lepidoptera, and Orthoptera. inchem.org It acts primarily through contact and ingestion, with some residual effect. herts.ac.ukmade-in-china.com

The fundamental mechanism of action of this compound, like other pyrethroids, involves disrupting the normal function of voltage-gated sodium channels in the nervous system of insects. wikipedia.orgwikipedia.orgorst.edu These channels are crucial for the generation and propagation of nerve impulses. inchem.org Pyrethroids bind to these channels, causing them to remain open longer than usual after activation. wikipedia.orgwikipedia.orgorst.edu This delayed closure leads to prolonged depolarization of the nerve membrane, resulting in repetitive firing of neurons and ultimately paralysis and death of the insect. wikipedia.orgwikipedia.orginchem.org While the mechanism is similar for Type I and Type II pyrethroids, Type I compounds like this compound tend to hold the sodium channels open for shorter periods compared to Type II pyrethroids. wikipedia.orgorst.edu Research indicates that this compound can modify sodium channels in both the closed and open states. researchgate.net

Academic studies investigate the efficacy of this compound against specific pests in various settings. For example, research has evaluated the effectiveness of residual this compound applications on landscape vegetation for controlling mosquitoes like Aedes albopictus and Aedes aegypti. Studies have shown that this compound can provide significant knockdown and mortality, with efficacy influenced by factors such as plant species, rainfall, and sunlight exposure. researchgate.netdtic.mil One study demonstrated that this compound treatment of camouflage netting was effective at reducing mosquito populations for an extended period. researchgate.net Another study examining its efficacy against adult female mango mealybugs (Drosicha mangiferae) found that this compound showed effectiveness, although other insecticides like methidathion (B32985) provided higher mortality at later time points. entomoljournal.com Research also explores the residual longevity of this compound in field conditions on different crops, such as apple and cherry leaves, indicating its potential for effective control of pests like Choristoneura rosaceana. mdpi.com

Research also delves into the environmental behavior of this compound, examining its persistence and potential for movement in the environment, though this is studied from a scientific understanding perspective rather than a safety assessment here. Studies indicate low solubility in water and low volatility. inchem.orgorst.edumade-in-china.com Its potential for leaching to groundwater is considered low based on its chemical properties, and it is not persistent in soil. herts.ac.ukmade-in-china.com However, research continues to explore its fate and behavior in various environmental compartments. fao.org

Contemporary research also addresses the critical issue of insecticide resistance. The widespread use of pyrethroids, including this compound, has led to the development of resistance in various insect populations. wikipedia.orgoup.com Academic studies investigate the mechanisms of resistance, which can involve target-site insensitivity (alterations in the sodium channel) or metabolic detoxification (increased breakdown of the insecticide by enzymes). Understanding these mechanisms is crucial for developing resistance management strategies, such as the rotational use of insecticides with different modes of action. entomoljournal.com

Data from research findings can be presented in tables to illustrate efficacy or persistence under different conditions. For example, a study on mango mealybug control showed varying mortality rates for this compound over time compared to other insecticides. entomoljournal.com

Table 1: Efficacy of this compound Against Adult Female Mango Mealybug entomoljournal.com

| Insecticide | Mortality 4 Days After Treatment (%) | Mortality 7 Days After Treatment (%) |

| This compound | 59.996 | 20.00 |

| Methidathion | - | 73.57 |

| Profenofos | - | 58.07 |

| Carbosulfan | 59.81 | 45.664 |

| Control | 0.00 | 0.00 |

Note: Data for some time points were not available in the provided snippet.

Research on the residual efficacy of this compound on vegetation for mosquito control also provides quantitative data. researchgate.net

Table 2: Residual Knockdown of Aedes albopictus on Treated Vegetation researchgate.net

| Plant Species | Knockdown 7 Days After Treatment (1 hour exposure, %) | Mortality 35 Days After Treatment (24 hour exposure, %) |

| Azalea | >62 | >77 |

| Holly Bush | >62 | - |

Note: Data for all plant species and time points were not available in the provided snippet.

These research trajectories highlight the ongoing scientific investigation into this compound's properties, performance, and challenges in the context of integrated pest management strategies.

Environmental Transport and Transformation Dynamics of Bifenthrin

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of bifenthrin (B131952) in the environment occurs through various abiotic and biotic processes, including hydrolysis, photolysis, and microbial transformation. The rate and primary pathways of degradation can vary significantly depending on the specific environmental matrix (soil, water, sediment) and prevailing conditions such as pH, temperature, and the presence of microorganisms or other substances. This compound is considered relatively persistent in the environment compared to some other pyrethroids epa.gov.

Hydrolytic Transformation Studies

Hydrolysis involves the cleavage of the ester bond in the this compound molecule by reaction with water. Studies indicate that this compound is relatively stable to abiotic hydrolysis across a range of environmental pH values. Over a 30-day period, this compound remained stable to abiotic hydrolysis in water at 25 °C at pH 5, 7, and 9 orst.edu. Similarly, no hydrolysis was detected over a study period of 22 days at pH 5, 7, and 9 when stored in glass at 25°C fao.org. This suggests that abiotic hydrolysis is not a significant degradation pathway for this compound in typical aquatic environments fao.org. However, ester hydrolysis is reported as a major metabolic pathway in mammals, breaking the substance into inactive acid and alcohol components nepc.gov.auwikipedia.org.

Photolytic Degradation Pathways and Quantum Yields

Photolysis, the degradation of a compound by light, can occur through direct or indirect mechanisms. Direct photolysis involves the absorption of light energy by the this compound molecule itself, leading to its breakdown. Indirect photolysis involves reactions with photo-produced reactive species in the environment, such as hydroxyl radicals or singlet oxygen jst.go.jp.

This compound is considered relatively photostable, particularly in aqueous solutions epa.govorst.edurovedar.com. However, photolytic degradation can contribute to its dissipation, especially on surfaces exposed to sunlight nih.govrovedar.com.

Aqueous photolysis of this compound is reported to be a moderate to low reactivity process nepc.gov.au. Photolytic half-lives in water have been reported to range from 5 to 600 days nepc.gov.au or 276 to 416 days, indicating it is considered photo-stable orst.edu. Direct photolysis in water is slow, but indirect photolysis in natural freshwater systems may play a more significant role in its dissipation fao.org.

Research has investigated the kinetics and mechanisms of photochemical degradation of this compound in water under UV irradiation. The degradation reaction in water solution is approximately a pseudo-first-order reaction asianpubs.org. Mass spectrometric analysis has shown that this compound is initially converted into a spatial isomer, followed by further degradation through molecular rearrangement, oxidation-reduction, and dechlorination reactions asianpubs.org. The intensity of the light source is a significant factor affecting the photochemical degradation rate in water asianpubs.org.

Below is a table summarizing some aqueous photolysis data:

| Condition | Half-life (days) | Reference |

| Aqueous photolysis | 5 - 600 | nepc.gov.au |

| Aqueous photolysis | 276 - 416 | orst.edu |

| Simulated Sunlight, pH 7 | 24.4 - 24.8 (at 40-50° N latitude in summer) | fao.org |

The quantum yield for the direct photolysis of this compound in water has been estimated. One study reported a quantum yield of 7.00 x 10⁻⁶, determined using radiolabeled this compound in an acetonitrile-water co-solvent system due to this compound's low solubility fao.org.

Photodegradation can also occur on surfaces, such as soil or plant foliage, where this compound residues are deposited. While this compound is generally considered photostable epa.govrovedar.com, sunlight exposure on soil can influence its half-life. One study reported a soil half-life ranging from 106 to 147 days when exposed to sunlight orst.edurovedar.com.

The mechanisms of photodegradation on surfaces can involve direct absorption of light by the pesticide or indirect reactions facilitated by the surface matrix. Research on the photodegradation of pyrethroids, including this compound, suggests that UV irradiation can lead to processes such as ester cleavage, photooxidation, photoisomerization, and dehalogenation researchgate.net.

The presence of other substances in the environment can influence the rate and pathways of this compound photodegradation. For instance, the presence of small organic molecules in aqueous solution can reduce the photo-degradation rate constant of this compound asianpubs.org.

Studies have also investigated the effect of metal ions on the photodegradation of pyrethroids. Heavy metals, such as copper, can serve as catalysts for the photodegradation of various contaminants under irradiation conditions researchgate.netresearchgate.net. Research has shown that the addition of copper can enhance the rate of photodegradation of this compound in different solvent systems researchgate.net. For example, the rate of photodegradation of this compound in acetonitrile (B52724) increased from 5.0 x 10⁻³ to 9.0 x 10⁻³ h⁻¹ with the addition of copper researchgate.net. Similarly, in methanol (B129727), the rate increased from 7.0 x 10⁻³ to 9.05 x 10⁻³ h⁻¹ with copper amendment researchgate.net. This suggests that co-contaminants like heavy metals can play a role in the environmental phototransformation of this compound.

Surface Photodegradation Mechanisms

Biogeochemical Transformation Processes

Biogeochemical transformation involves the degradation of this compound by microorganisms (biodegradation) and other biological and chemical processes occurring in environmental matrices like soil and sediment. Biodegradation is considered a significant pathway for the dissipation of this compound, particularly in soil epa.gov.

The aerobic half-life of this compound in soil typically ranges from 97 to 250 days, depending on the soil type epa.govorst.edurovedar.com. In field dissipation studies, half-lives have been observed between 122 and 345 days orst.edu. This compound is relatively stable in anaerobic soil conditions epa.gov. Under anaerobic conditions in sediment, half-lives have ranged from 8 to 16 months at 4 °C and 20 °C orst.edu.

Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of this compound. The major biotic pathway of this compound degradation is hydrolysis into 4′-hydroxy this compound nih.gov. Minor pathways can include ester cleavage, hydroxylation, and oxidation into products such as benzylphenoxy acid (BP acid), BP alcohol, and TFP (3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid) nih.gov.

Studies have identified specific microorganisms capable of degrading this compound. For instance, the bacterium Pseudomonas stutzeri has shown efficiency in degrading this compound rovedar.com. Fungi can also degrade this compound, although their degradation rates may be slower than some bacteria rovedar.com. Rhizodegradation, the degradation of contaminants in the plant root zone (rhizosphere) stimulated by plant-supplied substrates and associated microbial populations, has also been shown to enhance this compound dissipation in planted soils compared to unplanted ones researchgate.net.

The degradation of this compound in soil follows first-order kinetics nih.gov. While some studies report relatively fast degradation rates in soil nih.gov, others indicate long persistence, with half-lives ranging from 8 to 17 months under both aerobic and anaerobic conditions at 20°C nih.gov. The degradation rate can be influenced by factors such as soil type, moisture content, and microbial activity nih.govorst.edurovedar.com.

Below is a table summarizing some soil and sediment half-life data:

| Compartment | Conditions | Half-life Range | Reference |

| Soil | Aerobic | 97 - 250 days | epa.govorst.edurovedar.com |

| Soil | Sunlight exposure | 106 - 147 days | orst.edurovedar.com |

| Soil | Field dissipation | 122 - 345 days | orst.edu |

| Sediment | Aerobic, 20 °C | 12 - 16 months | orst.edu |

| Sediment | Aerobic, 4 °C | 25 - 65 months | orst.edu |

| Sediment | Anaerobic, 20 °C | 8 - 16 months | orst.edu |

| Sediment | Anaerobic, 4 °C | 8 - 16 months | orst.edu |

In sediment, this compound tends to adsorb strongly to particles due to its low water solubility nih.gov. This adsorption can influence its availability for degradation and its potential impact on benthic organisms orst.edu.

Aerobic Degradation in Soil and Sediment Systems

Aerobic metabolism is considered a major route of degradation for this compound in the environment. regulations.gov In aerobic soil studies, the half-life of this compound can range from 97 to 250 days, depending on the soil type. orst.eduregulations.gov Field dissipation studies have reported even longer half-lives, ranging from 122 to 345 days in various soils. orst.edunepc.gov.au The persistence of this compound in soil is influenced by factors such as soil type, organic matter content, and temperature. wikipedia.orgnepc.gov.auacs.org

In aerobic aquatic sediments, this compound degradation can be somewhat faster than in soil, with reported half-lives ranging from 87 to 455 days in different sediments. regulations.gov Studies have shown aerobic half-lives in sediment ranging from 12 to 16 months at 20 °C. orst.edu

Data from aerobic soil metabolism studies indicate that while this compound does degrade, a significant percentage of the parent compound can remain after extended periods. fao.org

Anaerobic Transformation Studies

This compound is relatively stable under anaerobic soil conditions. regulations.gov Studies indicate that it degrades slowly in anaerobic soil metabolism studies. regulations.gov In aquatic sediments, under anaerobic conditions, this compound has been shown to persist for extended periods, with half-lives ranging from 8 to 16 months at both 20 °C and 4 °C. orst.edu Another study reported anaerobic half-lives in aquatic sediments ranging from 267 to 9391 days. regulations.gov The long persistence under anaerobic conditions is likely due to strong adsorption to the solid phase. acs.orgresearchgate.net

Environmental Persistence and Mobility Assessments

This compound is considered a persistent pyrethroid in the environment. regulations.govepa.gov Its persistence is attributed to its stability to hydrolysis and relatively slow biodegradation. regulations.gov Photodegradation is not considered a significant route of degradation for this compound. nepc.gov.au

Translocation Studies in Plant Systems

Studies have consistently shown that this compound is essentially non-systemic in plants. fao.orgorst.eduepa.gov It is not readily absorbed by foliage or translocated throughout the plant. orst.edu Metabolism studies on various crops, including apples, potatoes, cotton, and maize, indicate that unchanged and unconjugated this compound is the predominant residue found in plants. fao.orgnih.govfao.org Limited or negligible translocation has been observed from treated soils or plant parts to untreated parts. fao.orgfao.org For example, studies on cotton plants showed essentially no radiocarbon present in untreated leaves, stems, bolls, lint, and seeds after soil or individual leaf treatment. fao.org Similarly, very limited translocation to tubers was observed in potato studies when this compound was applied to soil or foliage. fao.org

Bioaccumulation Dynamics in Trophic Levels

This compound has a high potential to bioconcentrate in aquatic organisms due to its highly hydrophobic nature and low water solubility. regulations.govepa.gov The high octanol/water partition coefficient (K) supports this tendency. regulations.gov Studies have shown that this compound is highly bioaccumulative in fish, with bioconcentration factors (BCFs) ranging significantly between edible and non-edible portions. regulations.govepa.gov For instance, BCFs in fish have been reported to range from 2110x for the edible portion to 8720x for the non-edible portion. regulations.gov Another study reported BCFs ranging from 2140 L/kg for the edible portion to 8720 L/kg for the non-edible portion. epa.gov

Bioaccumulation can occur through direct uptake from water and, importantly, through dietary sources (trophic transfer). up.pt The transfer of this compound through food chains can lead to increasing concentrations in organisms at higher trophic levels, a process known as biomagnification. up.pt There are potential exposure risks for birds and mammals that feed on aquatic organisms due to the environmental persistence and high bioconcentration factor of this compound in fish. orst.edu Studies have investigated the bioaccumulation of this compound in aquatic invertebrates, which can serve as a dietary source for higher trophic levels. researchgate.net

Environmental Persistence and Mobility Assessments

This compound is recognized as a persistent pyrethroid in environmental matrices. regulations.govepa.gov Its persistence stems from its stability against hydrolysis and its relatively slow rate of biodegradation. regulations.gov Photodegradation is not considered a significant pathway for this compound breakdown. nepc.gov.au

Translocation Studies in Plant Systems

Research consistently indicates that this compound is essentially non-systemic in plant systems. fao.orgorst.eduepa.gov It is not readily absorbed by plant foliage and shows limited translocation throughout the plant structure. orst.edu Metabolism studies conducted on various crops, including apples, potatoes, cotton, and maize, demonstrate that the parent compound, unchanged and unconjugated this compound, constitutes the primary residue found in plant tissues. fao.orgnih.govfao.org Studies have reported negligible or very limited translocation from treated soil or treated plant parts to untreated areas. fao.orgfao.org For example, in studies involving cotton plants, minimal radiocarbon was detected in untreated leaves, stems, bolls, lint, and seeds following either soil application or treatment of individual leaves. fao.org Similarly, potato studies showed very limited translocation to tubers when this compound was applied to the soil or foliage. fao.org

Bioaccumulation Dynamics in Trophic Levels

This compound possesses a high potential for bioconcentration in aquatic organisms, a characteristic linked to its highly hydrophobic nature and low water solubility. regulations.govepa.gov This tendency is further supported by its high octanol/water partition coefficient (K). regulations.gov Studies have confirmed that this compound is highly bioaccumulative in fish, with significant variations in bioconcentration factors (BCFs) observed between edible and non-edible tissues. regulations.govepa.gov For instance, reported BCFs in fish range from 2110x for the edible portion to 8720x for the non-edible portion. regulations.gov Another study presented BCFs ranging from 2140 L/kg for the edible portion to 8720 L/kg for the non-edible portion. epa.gov

Bioaccumulation can occur through direct uptake from the surrounding water and, significantly, through the consumption of contaminated food (trophic transfer). up.pt The movement of this compound through food chains can lead to increasing concentrations in organisms at successively higher trophic levels, a process known as biomagnification. up.pt The environmental persistence of this compound and its high bioconcentration factor in fish pose potential exposure risks for birds and mammals that consume aquatic organisms. orst.edu Research has also examined the bioaccumulation of this compound in aquatic invertebrates, which serve as a food source for higher trophic levels. researchgate.net

Ecotoxicological Investigations of Bifenthrin on Non Target Organisms

Aquatic Ecotoxicology

Bifenthrin (B131952) is considered very highly toxic to aquatic invertebrates and fish herts.ac.ukorst.eduorst.edu. Its hydrophobic nature causes it to readily adsorb to sediment, which can serve as a reservoir for long-term exposure to benthic and detritus-feeding organisms researchgate.netepa.govorst.eduresearchgate.net.

Impacts on Freshwater Biota

Freshwater ecosystems are particularly vulnerable to this compound contamination through surface runoff cloudfront.netorst.edu. Studies have documented adverse effects on various freshwater organisms, including crustaceans, fish, and benthic invertebrates.

Crustacean Responses

Freshwater crustaceans, such as Daphnia magna and Ceriodaphnia dubia, have shown high sensitivity to this compound. Reported LC50 values indicate that these organisms are acutely susceptible to even low concentrations of the compound orst.edu. For Daphnia magna, the 48-hour EC50 has been reported as 1.6 ppb orst.edu. Ceriodaphnia dubia has shown an LC50 of 0.07 ppb orst.edu. Another sensitive freshwater crustacean is the amphipod Hyalella azteca, which is commonly used in sediment toxicity testing researchgate.netresearchgate.net. Sediment contaminated with this compound has been shown to be toxic to Hyalella azteca researchgate.netorst.edu.

Here is a table summarizing some acute toxicity data for freshwater crustaceans:

| Organism | Endpoint | Concentration (ppb) | Reference |

| Ceriodaphnia dubia | 48-hour LC50 | 0.07 | orst.edu |

| Daphnia magna | 48-hour LC50 | 0.32 | orst.edu |

| Daphnia magna | 48-hour EC50 | 1.6 | orst.edu |

Fish Physiological and Behavioral Alterations

This compound is highly toxic to freshwater fish, with studies reporting low LC50 values for various species herts.ac.ukorst.eduorst.edu. The high sensitivity of fish is partly attributed to their slower metabolism and the impact of this compound as an ATPase inhibitor, which disrupts osmoregulation and ionic balance in gills wikipedia.orgpreprints.org.

Lethal concentrations have been determined for species like rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus). The 96-hour LD50 values for these species were reported as 0.10 ppb and 0.18 ppb, respectively orst.edu.

Beyond acute lethality, this compound exposure can induce significant physiological and behavioral changes in fish. Studies on juvenile Chinook salmon (Oncorhynchus tshawytscha) have revealed that sublethal concentrations can alter stress responses and behavior oup.comoup.comnih.gov. Exposed fish showed altered thermal tolerance and exhibited dose-dependent behavioral changes, including hypoactivity at lower concentrations (125 ng/L) and hyperactivity at higher concentrations (1,000 ng/L) oup.comoup.comnih.gov. Reduced anxiety-like behavior, characterized by lower thigmotaxis and decreased social interaction, was also observed oup.comoup.comnih.gov.

In the freshwater fish Heteropneustes fossilis, exposure to sublethal concentrations of this compound caused restlessness, erratic movements, hyperactivity, and loss of buoyancy, leading them to swim at the water surface ijcrt.org. The severity of these behavioral responses was dependent on both the concentration of this compound and the duration of exposure ijcrt.org.

Early larval stages of fish can be particularly sensitive to this compound's neurotoxic effects, with studies on endangered Delta smelt (Hypomesus transpacificus) showing hyperactivity at concentrations as low as 2 ng/L nih.gov. These behavioral alterations at environmentally relevant concentrations raise concerns about the potential impact on fish populations, including impaired ability to avoid predators oup.comoup.comnih.govnih.gov.

This compound also has a high bioconcentration factor in fish tissues, indicating its potential to accumulate over time cloudfront.netepa.govorst.edu. Fathead minnows (Pimephales promelas) exposed to 0.0037 µg/L this compound showed bioconcentration factors of 21,000 after 127 days and 28,000 after 254 days of exposure orst.edu.

Here is a table presenting some acute toxicity data for freshwater fish:

| Organism | Endpoint | Concentration (ppb) | Reference |

| Rainbow trout | 96-hour LD50 | 0.10 | orst.edu |

| Bluegill sunfish | 96-hour LD50 | 0.18 | orst.edu |

| Oreochromis mossambicus | 96-hour LC50 | 2.423 (1.981-2.748) | ijcrt.org |

Benthic Invertebrate Sensitivity

Benthic invertebrates, living in or on the sediment, are particularly susceptible to this compound exposure due to its strong adsorption to sediment particles researchgate.netresearchgate.net. Studies have identified this compound as a major contributor to sediment toxicity in freshwater systems researchgate.netresearchgate.netnih.gov.

Research using the amphipod Hyalella azteca has demonstrated the toxicity of this compound in sediment. In one study, detectable levels of this compound in sediment samples (ranging from 2.19 to 219 ng/g dry weight) were associated with toxicity to Hyalella azteca orst.edu. Mesocosm studies have shown that this compound contamination can lead to less abundant and less diverse macroinvertebrate communities at concentrations lower than previously thought safe acs.org. Direct effects observed included reduced larval macroinvertebrate abundance, richness, and biomass acs.org. The EC50 values for these community effects ranged from 197.6 to 233.5 ng this compound/g organic carbon acs.org.

A notable incident in Jamison Creek, Australia, demonstrated the severe impact of this compound contamination on the entire aquatic macroinvertebrate community, including a mass mortality event of Giant Spiny Crayfish (Euastacus spinifer) nsw.gov.auresearchgate.net. Following the contamination, the abundance of invertebrates dropped significantly, although some recovery was observed over time nsw.gov.auresearchgate.net.

Studies on scuds (Hyalella azteca) exposed to sediment toxicity tests have reported a 10-day NOAEC and LOAEC of 0.17 ng a.i./L and 0.34 ng a.i./L, respectively, based on adverse effects on survival epa.gov.

Estuarine and Marine Ecosystem Effects

While much research focuses on freshwater impacts, this compound also poses risks to estuarine and marine ecosystems. This compound's low water solubility and high affinity for organic matter mean it can accumulate in sediments in these transitional and coastal environments sc.eduresearchopenworld.com.

Studies on estuarine invertebrates have shown high sensitivity to this compound. The mysid shrimp (Americamysis bahia) is very highly sensitive, with a reported 96-hour LC50 of 3.97 ng/L orst.eduepa.gov. Larval grass shrimp (Palaemon pugio) have also demonstrated high sensitivity, with a 96-hour aqueous LC50 of 0.0065 µg/L at a salinity of 20 psu researchopenworld.com. Younger grass shrimp were found to be more sensitive than adults sc.edu.

Acute toxicity tests on the Eastern oyster (Crassostrea virginica) showed this compound to be highly toxic to embryos and larvae at concentrations >0.448 ppm, although concerns about bioavailability at these high concentrations were noted epa.gov.

While chronic toxicity data for estuarine and marine fish are limited, the high toxicity observed in freshwater fish and the potential for bioaccumulation suggest a significant risk to marine fish populations as well herts.ac.ukorst.eduorst.eduepa.gov.

Here is a table summarizing some acute toxicity data for estuarine and marine organisms:

| Organism | Ecosystem | Endpoint | Concentration | Reference |

| Mysidopsis bahia | Estuarine | 96-hour LC50 | 3.97 ppt (B1677978) (ng/L) | orst.eduepa.gov |

| Palaemon pugio | Estuarine | 96-hour LC50 | 0.0065 µg/L (20 psu) | researchopenworld.com |

| Crassostrea virginica | Estuarine | Acute toxicity | >0.448 ppm (embryos/larvae) | epa.gov |

| Cyprinodon variegatus | Estuarine | 96-hour LC50 | 0.431 µg/L (20 psu) | researchopenworld.com |

Influence of Environmental Variables on Aquatic Ecotoxicity

Several environmental variables can influence the toxicity of this compound in aquatic ecosystems. Temperature is a significant factor, with this compound generally showing higher toxicity in colder water wikipedia.orgresearchgate.net.

The strong adsorption of this compound to organic carbon in sediment plays a crucial role in its bioavailability and toxicity to benthic organisms researchgate.netepa.govorst.eduresearchgate.net. Sediments with lower organic carbon content may have a higher proportion of this compound available in the pore water, increasing the exposure risk for benthic invertebrates researchgate.net. The length of time this compound has been in the system (aging) can also impact its adsorption and desorption processes researchgate.net.

Salinity has been shown to influence this compound toxicity, particularly in estuarine species. Studies on larval grass shrimp (Palaemon pugio) found that this compound toxicity increased significantly at reduced salinities (5 psu) compared to higher salinities (20 psu) researchopenworld.comresearchopenworld.com. This suggests that during events like stormwater runoff, which can reduce salinity in estuaries, the toxicity of this compound to sensitive species may be enhanced researchopenworld.com. However, the influence of salinity appears to be species-specific, as it did not significantly affect this compound toxicity in larval sheepshead minnows (Cyprinodon variegatus) researchopenworld.comresearchopenworld.com.

The presence of other substances can also interact with this compound to modify its toxicity. For example, mixtures of this compound and potassium chloride (KCl) showed less than additive toxicity to benthic invertebrates like Hyalella azteca and Chironomus dilutus, likely due to physiological interactions rather than changes in this compound bioavailability nih.gov.

Suspended Solid Interactions and Bioavailability

The interaction of this compound with suspended solids in aquatic systems plays a critical role in its bioavailability and toxicity to aquatic organisms. This compound has a strong tendency to bind to soil particles, which can limit its availability to certain aquatic organisms, potentially mitigating toxicity. orst.eduorst.edu However, this strong adsorption to soil can also inhibit its degradation in sediment, leading to its persistence in the environment. orst.eduorst.edu

Studies have shown that while suspended solids can mitigate the toxicity of total this compound concentrations, mortality in organisms like calanoid copepods (Eurytemora affinis and Pseudodiaptomus forbesi) can still be higher than predicted by dissolved concentrations alone. nih.govoup.com This suggests that ingestion of pesticide-bound particles may serve as another route of exposure, particularly for filter-feeding species. nih.govoup.com The toxicity and bioavailability of particle-associated this compound have been significantly correlated with the counts of specific particle sizes, particularly those between 0.5 µm and 2 µm. nih.govoup.com Potential explanations for this include direct ingestion of contaminated particles, alterations in feeding behavior, and physical contact with small particles. nih.govoup.com The amount and type of organic carbon in sediments can also substantially influence this compound toxicity and bioavailability. acs.orgosti.gov

Research involving Daphnia magna exposed to this compound in water containing suspended solids from different sediment sources demonstrated that the uptake of this compound decreased consistently with increasing levels of suspended solids (0 to 200 mg/L). capes.gov.br This trend was mirrored by pesticide accumulation on passive sampling devices, suggesting that this compound adsorbed to particles or dissolved organic matter was largely unavailable for uptake by D. magna during the exposure period. capes.gov.br

Temperature-Mediated Toxicological Responses

Temperature is another crucial factor influencing the toxicity of this compound to aquatic organisms. The relationship between temperature and pyrethroid toxicity can be complex and even inverse, meaning toxicity can increase at lower temperatures for some pyrethroids. acs.orgnih.gov

Studies on fish, such as juvenile Chinook salmon (Oncorhynchus tshawytscha), have shown that exposure to sublethal concentrations of this compound can interact with temperature to affect physiological and behavioral responses. oup.comnih.gov While this compound-exposed fish showed tolerance to increases in hypoxia, they were not tolerant to temperature increases. oup.com Exposure to sublethal this compound concentrations altered upper thermal tolerance and caused non-linear behavioral changes in juvenile Chinook salmon. oup.com Another study on perch (Perca fluviatilis) exposed to an insecticide containing this compound (Talstar One) found that the insecticide had higher toxicity at low temperatures (6-8°C) compared to higher temperatures (18-20°C). upit.ro

Insects also exhibit temperature-dependent responses to this compound. While some pyrethroids show increased toxicity at lower temperatures, this compound has demonstrated a positive temperature-dependent toxicity correlation in some insects, such as Diaphorina citri, between 27°C and 37°C. nih.govoup.com However, other studies on insects like Ostrinia nubilalis have shown a decrease in this compound toxicity with elevated post-exposure temperatures. researchgate.net These varied responses highlight the difficulty in predicting temperature-insecticide interactions a priori. nih.gov

Terrestrial Ecotoxicology

This compound's persistence in soil and its application methods lead to potential exposure and effects on a wide range of terrestrial non-target organisms. herts.ac.uk

Effects on Soil Macro- and Microfauna

Soil invertebrates, including macro- and microfauna, are directly exposed to this compound in treated environments. This compound is toxic to earthworms. herts.ac.uk Studies on the earthworm Eisenia fetida have shown that this compound is moderately toxic in filter paper tests and low in toxicity in soil tests over shorter durations (72 hours and 14 days, respectively). nih.govresearchgate.net However, longer-term exposure (8 weeks) to this compound-polluted soil inhibited cocoon production and affected larval development, stimulating it at low doses but inhibiting it at high doses. nih.govresearchgate.net Biomass change and mortality are considered sensitive indicators of pollutant toxicity in earthworms. researchgate.net

Data on the toxicity of this compound to Eisenia fetida in soil tests:

| Test Duration | Toxicity Level | LC50 (where reported) |

| 72-hour filter paper test | Moderately toxic | 6 ppm bvmbskkmkadegaon.edu.in |

| 14-day soil test | Low toxic | 6 ppm (50% mortality), 10 ppm (100% mortality) bvmbskkmkadegaon.edu.in |

| 8-week soil exposure | Inhibited cocoon production at high doses; affected larval development | Not specified |

Beyond earthworms, this compound has been shown to significantly reduce the population abundance of other soil invertebrate fauna, particularly springtails, mites, and ants. unimore.it In a citrus agroecosystem study, this compound application led to a three-fold reduction in the average population of springtails and oribatid mites compared to control groups at 3 days after treatment. unimore.it While soil fauna populations showed some recovery after two to three weeks, insecticides like this compound were generally more suppressive to soil invertebrates than fungicides. unimore.it

Impacts on Beneficial Arthropods and Pollinators

Beneficial arthropods, including predatory insects and pollinators like honeybees, are highly susceptible to this compound. This compound is very highly toxic to bees. orst.edu The acute contact LD50 for honeybees is reported as 0.016 µg bee⁻¹. herts.ac.uk

Studies have shown that this compound can negatively impact the survival of beneficial insects like parasitic wasps (Tiphia vernalis). frontiersin.orgfrontiersin.org The high toxicity to sensitive species of flying insects means they could be harmed by direct spray or drift from this compound applications. usda.gov The environmental impact of this compound includes toxicity to pollinators, requiring caution during application to avoid unintended effects. pomais.com

Avian and Mammalian Wildlife Responses (Ecological Exposure Focus)

This compound is generally considered low in acute toxicity to birds. orst.eduorst.eduherts.ac.uk Acute oral LD50 values for bobwhite quail (Colinus virginianus) and mallard ducks (Anas platyprynchos) are reported as 1800 mg/kg and less than 2150 mg/kg, respectively. orst.edu Dietary LC50 values over eight days were 1280 mg/kg for bobwhite quail and 4450 mg/kg for mallard ducks. orst.edu Studies feeding this compound to bobwhite quail and mallard ducks at doses up to 75 ppm over a 24-week period, including during egg production, observed no evidence of adverse effects on reproduction. orst.eduorst.edu

However, there are potential exposure risks for birds and mammals that feed on aquatic organisms due to this compound's environmental persistence and high bioconcentration factor in fish. orst.eduorst.edu Birds that consume contaminated fish or aquatic insects can experience bioaccumulation of this compound in their tissues over time. enviroliteracy.org This bioaccumulation can potentially lead to chronic health problems and reproductive impairment in birds. enviroliteracy.org While less common than with some older insecticides, secondary poisoning can occur if birds consume insects or other animals that have ingested this compound, potentially leading to illness or death. enviroliteracy.org Factors influencing this compound toxicity in birds include species sensitivity (smaller birds generally more vulnerable), age (young birds more susceptible), health status, exposure route (ingestion, inhalation, direct contact), concentration, and formulation. enviroliteracy.org

For mammals, this compound is considered moderately toxic when ingested. taylorandfrancis.com While generally less sensitive than invertebrates, terrestrial mammals can face exposure levels from foliar applications that exceed levels of concern, particularly smaller animals consuming contaminated vegetation or food items. usda.gov The primary risk to mammals from this compound exposure is associated with the consumption of contaminated vegetation. usda.gov

Avian Toxicity Data:

| Species | Endpoint | Value |

| Bobwhite Quail | Acute Oral LD50 | 1800 mg/kg orst.edu |

| Mallard Duck | Acute Oral LD50 | < 2150 mg/kg orst.edu |

| Bobwhite Quail | 8-day Dietary LC50 | 1280 mg/kg orst.edu |

| Mallard Duck | 8-day Dietary LC50 | 4450 mg/kg orst.edu |

Molecular and Cellular Ecotoxicological Mechanisms

This compound, like other pyrethroid insecticides, primarily exerts its toxic effects by interfering with the nervous system. Its mode of action involves affecting voltage-gated sodium channels in nerve cell membranes. orst.edupomais.comwikipedia.orgnepc.gov.au this compound is a Type I pyrethroid, and these types of pyrethroids delay the closure of sodium channels after excitation. orst.eduwikipedia.org This delayed closure leads to prolonged depolarization of the nerve membrane, resulting in repetitive firing of neurons, which manifests as tremors and can eventually lead to paralysis and death in affected organisms. taylorandfrancis.comwikipedia.orgnepc.gov.au

The mechanism of action is fundamentally the same in both mammals and invertebrates. orst.eduwikipedia.org However, mammals are generally less susceptible to this compound toxicity compared to insects and fish. orst.edutaylorandfrancis.comwikipedia.org This differential toxicity is attributed to several factors in mammals, including higher body temperature, larger body size, and a lower sensitivity of the ion channel binding sites to the insecticide. orst.eduwikipedia.org Additionally, mammals possess efficient metabolic pathways, particularly involving cytochrome P450 enzymes, that can rapidly break down this compound into less toxic metabolites. wikipedia.orgnepc.gov.au

In fish and gill-breathing aquatic insects, pyrethroids may also affect ATP production, disrupting ionic balances and osmoregulation, which can increase their susceptibility to the neurotoxic effects. orst.edu

At the cellular level, studies have indicated that this compound exposure can induce oxidative stress. For example, exposure in zebrafish has been shown to elevate intestinal reactive oxygen species (ROS) accumulation. taylorandfrancis.com In earthworms, this compound exposure has been observed to affect the activity of enzymes associated with antioxidation and detoxification, such as peroxidase (POD), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST), indicating a cellular stress response. nih.gov

Neurotoxicological Mechanisms via Voltage-Gated Sodium Channels

This compound, like other pyrethroid insecticides, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system. researchgate.netjournalijar.comnih.govherts.ac.ukjpp.krakow.plresearchgate.net These channels are crucial for the generation and propagation of nerve impulses. researchgate.net this compound interferes with the normal gating kinetics of VGSCs, prolonging their open state after depolarization. journalijar.comjpp.krakow.pl This disruption leads to repetitive firing of neurons and ultimately a depolarizing block, impairing nerve function. jpp.krakow.plresearchgate.net While classified as a Type I pyrethroid due to the absence of an alpha-cyano group, this compound exhibits characteristics that are intermediate between Type I and Type II pyrethroids, influencing channel inactivation and potentially causing both tremors and choreoathetosis. researchgate.netnih.gov Studies on rat cerebral cortical neurons have shown that this compound causes a persistent late current, a slow tail current, and shifts in steady-state activation and inactivation of sodium channels. researchgate.net

Oxidative Stress Induction and Antioxidant Enzyme Modulation

Exposure to this compound has been widely reported to induce oxidative stress in various non-target organisms. iaea.orgresearchgate.netjournalijar.comnih.govnih.govjpp.krakow.plresearchgate.netpreprints.orghku.hkpreprints.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. preprints.org this compound exposure can lead to increased levels of ROS and lipid peroxidation, a marker of oxidative damage. journalijar.comresearchgate.netpreprints.org

Organisms possess enzymatic and non-enzymatic antioxidant defense systems to counteract oxidative stress. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST). jpp.krakow.plresearchgate.netpreprints.orgpreprints.org Research indicates that this compound can modulate the activity of these enzymes, often leading to a decrease in their activity as the oxidative burden increases. nih.govjpp.krakow.plresearchgate.netpreprints.orgpreprints.org

For example, studies in mice have shown that oral exposure to this compound increased levels of proinflammatory cytokines and reduced the activities of antioxidant enzymes like SOD and GPx. nih.govresearchgate.net In Chinese giant salamander larvae, this compound exposure significantly increased ROS levels in the brain, liver, and kidney, while decreasing SOD and CAT levels in a dose-dependent manner. preprints.org

Here is a representative table summarizing findings on this compound's impact on antioxidant enzymes:

| Organism | Tissue/System | This compound Exposure | Observed Effect on Antioxidant Enzymes (Examples) | Reference |

| Mice | Serum, Liver | Oral exposure | Reduced SOD, GPx activity | nih.govresearchgate.net |

| Chinese Giant Salamander | Brain, Liver, Kidney | Aqueous exposure | Decreased SOD and CAT levels | preprints.org |

| Rats | Liver, Kidney, Brain | Oral administration | Decreased SOD, CAT, GPx, GST activity | preprints.org |

| Grass Carp (Ctenopharyngodon idella) | Biochemical profile | Acute exposure | Altered SOD, CAT, POD, GSH activity | hku.hk |

Immunotoxicological Manifestations

This compound exposure has been linked to immunotoxic effects in non-target organisms. iaea.orgresearchgate.netjournalijar.comnih.govnih.gov Immunotoxicity can manifest as alterations in immune cell populations, impaired immune responses, and changes in the levels of immune-related molecules like cytokines. nih.govresearchgate.net

Studies in zebrafish embryos have shown that exposure to S-cis-bifenthrin increased the levels of interleukin 1ß, interleukin 8, caspase 9, and caspase 3, indicating an inflammatory response and potential induction of apoptosis in immune cells. nih.gov In mice, subacute poisoning with this compound significantly increased interleukin 1ß concentration in the liver and kidneys. nih.gov Oral exposure of male mice to this compound has also been shown to increase the levels of proinflammatory cytokines. nih.govresearchgate.net Abnormal spleen weight has been noted as a potential indicator of immunotoxicity in mice exposed to cis-bifenthrin. researchgate.net

Endocrine Disrupting Potentials and Hormonal Pathway Perturbations

This compound is recognized as a potential endocrine-disrupting chemical (EDC) capable of interfering with hormonal systems in non-target organisms. iaea.orgresearchgate.netresearchgate.netresearchgate.netorst.edunih.govmdpi.com Endocrine disruption can occur through various mechanisms, including mimicking or blocking hormone action, altering hormone synthesis or metabolism, and interfering with hormone receptor binding. researchgate.netfrontiersin.org this compound's endocrine-disrupting effects have been observed in fish and mammals, impacting reproductive and thyroid hormone pathways. mdpi.com

Estrogenic and Anti-estrogenic Activities

This compound has been shown to exhibit both estrogenic and anti-estrogenic activities, depending on the organism, life stage, and exposure concentration. orst.eduresearchgate.netmdpi.comnoaa.govescholarship.orgresearchgate.net Estrogenic activity refers to the ability of a chemical to mimic the effects of estrogen, while anti-estrogenic activity involves blocking estrogen's action. mdpi.com

Studies using in vitro assays, such as the human breast carcinoma MCF-7 cell proliferation assay, have demonstrated the estrogenic potential of this compound, with differences observed between its enantiomers. orst.edumdpi.com Specifically, 1S-cis-bifenthrin showed a higher relative proliferative effect compared to 1R-cis-bifenthrin. orst.edumdpi.com In Japanese medaka fish, both this compound isomers induced vitellogenin, a yolk protein precursor whose synthesis is typically stimulated by estrogen. orst.edu

Conversely, studies have also reported anti-estrogenic effects. This compound displayed a concentration-dependent decrease in the ability of estradiol (B170435) to induce estrogen receptor-dependent reporter gene activity in an antagonism assay. mdpi.com In juvenile steelhead trout, exposure to this compound led to diminished expression of hepatic estrogen receptors ERα1 and ERβ2 mRNA, suggesting an anti-estrogenic response at certain concentrations. noaa.gov The enantioselectivity of this compound's estrogenic activity has been highlighted, with different enantiomers eliciting distinct endocrine responses. researchgate.netnih.gov

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

The hypothalamic-Pituitary-Gonadal (HPG) axis is a critical hormonal pathway regulating reproduction in vertebrates. mdpi.comfrontiersin.org this compound has been shown to disrupt the HPG axis in fish and mammals. mdpi.comresearchgate.netescholarship.orgnih.govresearchgate.net This disruption can occur through interference with the synthesis, release, or action of hormones involved in this axis, such as gonadotropin-releasing hormone (GnRH), gonadotropins (LH and FSH), and sex steroids (estrogen and androgens). mdpi.comfrontiersin.org

Studies suggest that this compound may dysregulate the HPG axis by acting through the dopaminergic system, which is known to influence GnRH release and downstream hormonal signaling. researchgate.netnoaa.govescholarship.orgnih.govresearchgate.net Exposure to this compound has been associated with altered expression of genes related to the HPG axis, including those involved in steroidogenesis and vitellogenin production. researchgate.netresearchgate.netmdpi.com While the exact mechanisms are still being investigated, the interference with estrogen biosynthesis and the potential disruption of dopamine (B1211576) regulation are considered key factors in this compound's impact on the HPG axis. researchgate.netnoaa.govescholarship.org

Hypothalamic-Pituitary-Thyroid (HPT) Axis Impairment

The Hypothalamic-Pituitary-Thyroid (HPT) axis regulates thyroid hormone production, which is essential for metabolism, growth, and development. frontiersin.org this compound has been shown to impair the HPT axis in non-target organisms, particularly fish. mdpi.comnih.govresearchgate.netmdpi.com

Genotoxic and Cytotoxic Effects on In Vitro Cellular Models

Studies investigating the genotoxic and cytotoxic effects of this compound on in vitro cellular models have yielded varied results depending on the cell type and experimental conditions. Some research suggests that this compound can induce DNA damage and inhibit cell viability in insect cell lines, such as Spodoptera frugiperda (Sf9) cells. nih.gov In Sf9 cells, this compound exposure led to significant DNA damage and reduced viability, accompanied by the observation of autophagosomes and mitochondrial dysfunction. nih.gov Western blot analysis in these cells indicated an upregulation of proteins associated with autophagy (LC3-II and beclin-1) and a downregulation of p62, contributing to the observed cytotoxic effects. nih.gov

In human peripheral blood lymphocyte cultures, in vitro studies using micronucleus (MN) and sister chromatid exchange (SCE) assays have indicated that this compound can be genotoxic and induce chromosomal mutations. dergipark.org.tr However, other studies, including Ames assays using Salmonella typhimurium, have reported negative responses for the genotoxicity of technical this compound in vitro under specific test conditions. fao.org A weakly positive response was observed in vitro in an assay for unscheduled DNA synthesis and at low concentrations in a test using mouse lymphoma cells, but not in corresponding in vivo studies. fao.org

Regarding cytotoxicity, this compound has been shown to cause cytotoxicity in primary microglial cells at concentrations of 10 µM or higher, resulting in decreased cell viability and increased lactate (B86563) dehydrogenase (LDH) release. nih.gov Similarly, cytotoxicity has been reported in human colorectal HCT-116 cells exposed to this compound, associated with oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.net Earlier experimental studies also revealed cytotoxicity of cis-bifenthrin in Hela and Chinese hamster ovary (CHO) cell lines in cell viability tests. researchgate.net However, one study on sperm cells did not observe cytotoxicity despite higher concentrations, which the authors attributed possibly to differences in exposure duration compared to previous research. researchgate.net

Enantioselective Ecotoxicology

This compound is a chiral compound, meaning it exists as stereoisomers, specifically enantiomers. wikipedia.orgresearchgate.net The enantiomers of chiral pesticides can exhibit differential bioactivity, metabolism, and toxicological outcomes in non-target organisms. pnas.orgresearchgate.netnih.gov

Differential Isomer-Specific Bioactivity and Metabolism

Studies have demonstrated that the different enantiomers of this compound can have varying levels of bioactivity. For instance, the 1R-cis enantiomer of this compound has been identified as the primary contributor to toxicity against aquatic invertebrates like Ceriodaphnia dubia. researchgate.netnih.govoup.com Research indicates that the 1R-cis isomer was significantly more active, being 15-38 times more toxic than the 1S-cis enantiomer to C. dubia and Daphnia magna. researchgate.net

Enantioselective metabolism of this compound has also been observed in various organisms. In zebrafish embryos, enantioselective oxidation of this compound to a metabolite, 4-OH-BF, occurs, with greater formation observed when exposed to 1R-cis-bifenthrin compared to the S-enantiomer. acs.org This metabolic process in zebrafish embryos was reduced by the co-treatment with a cytochrome P450 (CYP450) inhibitor, ketoconazole, suggesting the involvement of CYP450 enzymes. acs.org However, such metabolites were not observed in Japanese medaka embryos, indicating potential species-specific differences in this compound metabolism. acs.org

In studies with pesticide-degrading bacteria, the 1S-cis enantiomer of cis-bifenthrin was preferentially degraded over the corresponding 1R-cis enantiomer. pnas.orgnih.govresearchgate.net This selective degradation can lead to a relative enrichment of the more biologically active 1R-cis enantiomer in the environment. pnas.orgoup.com While enantioselective degradation has been observed in some contexts, studies in domesticated active sludge did not show obvious stereoselective degradation of this compound. nih.gov

Stereoselective Toxicological Outcomes

The differential bioactivity and metabolism of this compound enantiomers contribute to stereoselective toxicological outcomes in non-target organisms. The higher toxicity of the 1R-cis enantiomer to aquatic invertebrates like Ceriodaphnia dubia and Daphnia magna highlights the importance of considering individual isomers when assessing ecological risks in aquatic ecosystems. researchgate.netnih.govoup.com

Studies have also explored the enantioselectivity of this compound's effects on cellular processes. For example, in human amnion epithelial (FL) cell lines, 1S-cis-bifenthrin presented more toxic effects than 1R-cis-bifenthrin at concentrations above 7.5 mg/L, and exposure to 1S-cis-bifenthrin led to a dose-dependent accumulation of intracellular reactive oxygen species (ROS). researchgate.net

Furthermore, the stereoselective nature of this compound can influence its interaction with biological targets, such as voltage-gated sodium channels, which are the primary target of pyrethroid insecticides. wikipedia.orgnih.gov The stereospecific action on these channels may be a primary basis for the observed enantiomeric differences in toxicity. researchgate.net Stereoselectivity has also been implicated in the endocrine disruption potential of this compound, with observed enantioselective interference of hormone signaling in trophoblast cells, where the S-bifenthrin enantiomer had greater effects than the R-bifenthrin enantiomer. acs.org

Synergistic and Antagonistic Interactions with Co-occurring Contaminants

This compound often co-occurs in the environment with other pesticides and environmental pollutants, leading to potential synergistic or antagonistic interactions that can alter its ecotoxicological effects on non-target organisms.

Combinatorial Effects with Other Pesticides

Mixtures of this compound with other insecticides can result in joint toxic effects that are different from the toxicity of individual compounds. Studies on the toxicity of mixtures of this compound with other pesticides to the tarnished plant bug (Lygus lineolaris) have shown both synergistic and antagonistic interactions. nih.govoup.com For instance, mixtures of this compound plus dicrotophos (B1670484) showed observed mortality greater than expected, suggesting synergism. nih.govoup.com Conversely, mixtures of this compound plus imidacloprid (B1192907) and this compound plus acephate (B21764) showed observed mortality significantly less than expected, suggesting antagonism. nih.govoup.com In the case of this compound plus acephate, the mixture was found to be 3- to 10-fold less toxic than the other tested mixtures based on LC50 and LC75 values. nih.govoup.com

Studies on rare minnow (Gobiocypris rarus) embryos exposed to mixtures of cadmium and various pesticides, including this compound, have also demonstrated synergistic impacts for binary mixtures of cadmium-bifenthrin and thiamethoxam-bifenthrin. fao.org

Interactions with Environmental Pollutants (e.g., Heavy Metals, Nanoparticles)

This compound can interact with other environmental pollutants, such as heavy metals and nanoparticles, influencing its fate, accumulation, and toxicity in non-target organisms.

Interactions with Heavy Metals: The co-occurrence of pyrethroid insecticides and heavy metals in the environment can produce combined toxic effects. researchgate.net Studies have investigated the joint toxic impacts of heavy metals like cadmium with this compound. In zebrafish larvae (Danio rerio), a binary mixture of cadmium and this compound showed an additive response after 96 hours of exposure, based on the calculated additive index. nih.gov However, other studies on rare minnow embryos exposed to a binary mixture of cadmium-bifenthrin displayed synergistic impacts. fao.org While mechanisms of interaction between heavy metals and pesticides are not always clearly reported, they can affect each other's toxicity, potentially enhancing or decreasing the resulting toxic effect. frontiersin.org Heavy metals have been shown to inhibit the microbial degradation of pyrethroids in soil and water, while potentially facilitating their photodegradation. researchgate.net

Interactions with Nanoparticles: The presence of nanoparticles in the environment can also influence the behavior and toxicity of this compound. Metal oxide nanoparticles, such as nano CuO and nano ZnO, have been shown to facilitate the accumulation of this compound in earthworms (Eisenia fetida) by causing damage to the body cavity. nih.gov In earthworms, exposure to binary mixtures of this compound with nano CuO or nano ZnO resulted in significantly higher concentrations of this compound in the earthworms compared to exposure to this compound alone. nih.gov This increased accumulation was linked to damage to the coelomocyte membrane, reducing cell viability. nih.gov

Studies have also explored the toxicity of nanoencapsulated this compound compared to conventional formulations. In rainbow trout (Oncorhynchus mykiss), the 96-h LC50 value for conventional this compound was significantly lower (6.2 µg/L) than that for nano-bifenthrin (11.2 µg/L), suggesting that nanoencapsulation might potentially mitigate the acute toxicity to this species. rsc.org However, other research has investigated the genotoxic action of this compound nanoparticles and their effects on organisms like Drosophila melanogaster, finding that this compound nanoparticles produced a marked delay in developmental time and significant reduction in viability and olfactory ability compared to this compound alone. researchgate.net The effects of different multi-walled carbon nanotubes on the enantioselective bioaccumulation and toxicity of this compound to zebrafish have also been investigated. mdpi.combohrium.com

Data Tables:

Table 1: Summary of In Vitro Genotoxicity Studies of this compound

| Cell Type | Test | Result | Source |

| Human peripheral lymphocytes | Micronucleus (MN) and Sister Chromatid Exchange (SCE) assays | Genotoxic, induces chromosomal mutations | dergipark.org.tr |

| Salmonella typhimurium | Ames Assay | Negative (under specific conditions) | fao.org |

| Mouse lymphoma cells | Mutagenicity test | Weakly positive at low concentrations in vitro, but not in vivo | fao.org |

| Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | Weakly positive in vitro, but not in vivo | fao.org |

Table 2: Enantioselective Toxicity of this compound to Aquatic Invertebrates

| Organism | Enantiomer | Relative Toxicity (compared to other enantiomer) | Source |

| Ceriodaphnia dubia | 1R-cis | 15-38 times more active | researchgate.netoup.com |

| Daphnia magna | 1R-cis | 15-38 times more active | researchgate.net |

Table 3: Examples of Joint Toxic Effects of this compound Mixtures

| Mixture Components | Organism | Interaction Type | Source |

| This compound + Dicrotophos | Lygus lineolaris | Synergism | nih.govoup.com |

| This compound + Imidacloprid | Lygus lineolaris | Antagonism | nih.govoup.com |

| This compound + Acephate | Lygus lineolaris | Antagonism | nih.govoup.com |

| Cadmium + this compound | Gobiocypris rarus embryos | Synergism | fao.org |

| Thiamethoxam + this compound | Gobiocypris rarus embryos | Synergism | fao.org |

| Cadmium + this compound | Danio rerio larvae | Additive | nih.gov |

| This compound + Nano CuO | Eisenia fetida | Increased accumulation (facilitation) | nih.gov |

| This compound + Nano ZnO | Eisenia fetida | Increased accumulation (facilitation) | nih.gov |

Microbial Degradation and Bioremediation Research on Bifenthrin

Isolation and Characterization of Bifenthrin-Degrading Microorganisms

The isolation and characterization of microorganisms from environments contaminated with pyrethroids, such as agricultural soils and activated sludge, have been crucial in identifying potential candidates for This compound (B131952) bioremediation frontiersin.orgresearchgate.netscielo.brscielo.brresearchgate.net. Enrichment culture techniques, using this compound as a sole carbon source, are commonly employed to select for microorganisms with the ability to metabolize the insecticide scirp.orgscielo.brscielo.br.

Bacterial Strains and Consortia

A variety of bacterial genera and specific strains have been identified as effective this compound degraders. These include species from the genera Bacillus, Brevibacillus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium frontiersin.org. Studies have reported the isolation of this compound-degrading bacteria from diverse sources, such as tannery solid waste and agricultural soil scirp.orgscielo.brscielo.br.

For instance, bacterial strains identified as Xanthomonas and Bacillus sp. were isolated from the rhizosphere of plants growing in tannery solid waste and showed efficient this compound degradation scirp.org. Bacillus sp. strain DG-02 demonstrated the ability to degrade high concentrations of this compound, with nearly complete degradation of 100 mg/L and 61% degradation of 1200 mg/L within a few days frontiersin.org. Another study isolated six synthetic pyrethroid-degrading bacteria from agricultural soil, including Acinetobacter lwoffii and Pseudomonas species, which showed tolerance and growth on minimal media supplemented with high concentrations of this compound (up to 800 mg/L) scielo.brscielo.br. Pseudomonas stutzeri (MTCC2300) has also been identified as a promising bacterium for this compound biodegradation, capable of tolerating concentrations up to 10000 ppm in minimal broth rovedar.comindexcopernicus.com.

Bacterial consortia, or mixed cultures of bacterial strains, have also been explored for enhanced pyrethroid degradation, sometimes showing improved efficiency compared to individual strains frontiersin.org.

Here is a table summarizing some reported this compound-degrading bacterial strains:

| Bacterial Strain/Genus | Isolation Source | This compound Concentration Tested | Degradation Efficiency/Notes | Source |

| Bacillus sp. DG-02 | Not specified | 100 mg/L, 1200 mg/L | Nearly complete (100 mg/L), 61% in 7 days (1200 mg/L) | frontiersin.org |

| Xanthomonas sp. | Tannery solid waste | Not specified | Efficient degradation | scirp.org |

| Bacillus sp. | Tannery solid waste | Not specified | Efficient degradation | scirp.org |

| Acinetobacter lwoffii MG04 | Agricultural soil | Up to 800 mg/L | Showed tolerance and growth | scielo.brscielo.br |

| Pseudomonas sp. (MG01-MG03, MG05, MG06) | Agricultural soil | Up to 800 mg/L | Showed tolerance and growth | scielo.brscielo.br |

| Pseudomonas stutzeri (MTCC2300) | Not specified | Up to 10000 ppm | Effective degradation, tolerated high concentrations | rovedar.comindexcopernicus.com |

| Bacillus megaterium JCm2 | Not specified | 100 mg/L | More than 75% in 7 days (also degraded cypermethrin (B145020), deltamethrin) | frontiersin.org |

| Sphingobium sp. JQL4-5 | Not specified | Not specified | Lower degradation activity against this compound (25%) | frontiersin.org |

| Sphingobium sp. JZ-2 | Pyrethroid manufacturing wastewater activated sludge | Not specified | Efficiently degraded this compound (also cypermethrin, fenvalerate) | frontiersin.org |

| Bacillus cibi PGS-4 | Pesticide industry sewage | Up to 800 mg/L | Utilized this compound as sole carbon source | thescipub.com |

Fungal Species and Their Degradative Capabilities

Fungi also play a significant role in the microbial degradation of pyrethroids, including this compound frontiersin.orgfrontiersin.org. Their ability is often attributed to lignin-degrading enzymes, which can break down complex organic contaminants frontiersin.org.

Notable this compound-degrading fungal species include Candida pelliculosa, Cladosporium sp., Aspergillus spp., Achaetomium sp., Penicillium chrysogenum, and Lasiodiplodia theobromae researchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

Candida pelliculosa strain ZS-02, isolated from activated sludge, has shown high efficiency in degrading this compound over a wide range of concentrations (100–400 mg/L) in liquid medium and effectively removed 65-75% of this compound (50 mg/kg) from contaminated soil within 10 days in bioaugmentation experiments frontiersin.orgresearchgate.netplos.org. Penicillium chrysogenum has been reported to be highly effective, degrading up to 85% of this compound (10 mg/L) under optimal conditions researchgate.netresearchgate.net. Aspergillus niger and Aspergillus terricola have also shown some this compound degradation activity, although at slower rates in some cases frontiersin.orgresearchgate.net.

Here is a table summarizing some reported this compound-degrading fungal species:

| Fungal Species/Genus | Isolation Source | This compound Concentration Tested | Degradation Efficiency/Notes | Source |

| Candida pelliculosa ZS-02 | Activated sludge | 100-400 mg/L (liquid), 50 mg/kg (soil) | High efficiency in liquid, 65-75% removal from soil in 10 days | frontiersin.orgresearchgate.netplos.org |

| Cladosporium sp. | Not specified | Not specified | Known pyrethroid degrader, potential for this compound | frontiersin.orgresearchgate.net |

| Aspergillus spp. | Acclimatized soil | Not specified | Capable of using this compound as sole carbon source, some studies report degradation | researchgate.netresearchgate.net |

| Achaetomium sp. | Acclimatized soil | Not specified | Capable of using this compound as sole carbon source, Achaetomium strumarium implicated | researchgate.net |

| Penicillium chrysogenum | Not specified | 10 mg/L | Up to 85% degradation under optimal conditions | researchgate.netresearchgate.net |